molecular formula C21H25N3O6S2 B2620900 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 887860-98-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2620900
CAS No.: 887860-98-2
M. Wt: 479.57
InChI Key: PZXRZXRZVXBSMV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a thiophene-sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiophene-Sulfonyl Group: This step involves the sulfonylation of thiophene using sulfonyl chlorides under basic conditions.

    Piperidine Derivative Synthesis: The piperidine moiety can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiophene-sulfonyl, and piperidine derivatives using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted benzodioxole or piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with multiple biological pathways, making it a candidate for the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the thiophene-sulfonyl group can form hydrogen bonds or electrostatic interactions. The piperidine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its combination of a benzodioxole ring, thiophene-sulfonyl group, and piperidine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c25-20(21(26)23-13-15-6-7-17-18(12-15)30-14-29-17)22-9-8-16-4-1-2-10-24(16)32(27,28)19-5-3-11-31-19/h3,5-7,11-12,16H,1-2,4,8-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXRZXRZVXBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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